molecular formula C13H23NO5 B1343374 1-tert-Butyl 4-ethyl 3-hydroxypiperidine-1,4-dicarboxylate CAS No. 217488-49-8

1-tert-Butyl 4-ethyl 3-hydroxypiperidine-1,4-dicarboxylate

Cat. No.: B1343374
CAS No.: 217488-49-8
M. Wt: 273.33 g/mol
InChI Key: AKHBRSJRXLGZJK-UHFFFAOYSA-N
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Description

1-tert-Butyl 4-ethyl 3-hydroxypiperidine-1,4-dicarboxylate is an organic compound with the molecular formula C13H23NO5 It is a piperidine derivative, characterized by the presence of tert-butyl and ethyl groups attached to the piperidine ring, along with hydroxyl and carboxylate functional groups

Scientific Research Applications

1-tert-Butyl 4-ethyl 3-hydroxypiperidine-1,4-dicarboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme interactions.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in the synthesis of pharmaceutical compounds.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of specialty chemicals.

Preparation Methods

The synthesis of 1-tert-Butyl 4-ethyl 3-hydroxypiperidine-1,4-dicarboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The initial step involves the cyclization of appropriate precursors to form the piperidine ring.

    Introduction of tert-Butyl and Ethyl Groups:

    Hydroxylation: The hydroxyl group is introduced via hydroxylation reactions, often using oxidizing agents.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and controlled reaction conditions.

Chemical Reactions Analysis

1-tert-Butyl 4-ethyl 3-hydroxypiperidine-1,4-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can undergo reduction reactions to form alcohols or amines using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

    Esterification: The carboxylate groups can react with alcohols to form esters in the presence of acid catalysts.

Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 1-tert-Butyl 4-ethyl 3-hydroxypiperidine-1,4-dicarboxylate involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl and carboxylate groups play a crucial role in these interactions, facilitating binding to active sites and influencing the compound’s biological activity. The specific pathways involved depend on the context of its application, whether in biological systems or chemical reactions.

Comparison with Similar Compounds

1-tert-Butyl 4-ethyl 3-hydroxypiperidine-1,4-dicarboxylate can be compared with similar compounds such as:

    1-tert-Butyl 4-ethyl 3-oxopiperidine-1,4-dicarboxylate: This compound has a similar structure but contains a ketone group instead of a hydroxyl group.

    1-tert-Butyl 4-ethyl 4-hydroxypiperidine-1,4-dicarboxylate: This compound has the hydroxyl group at a different position on the piperidine ring.

    1-tert-Butyl 4-ethyl 3-hydroxypiperidine-1,3-dicarboxylate: This compound has carboxylate groups at different positions on the piperidine ring.

Properties

IUPAC Name

1-O-tert-butyl 4-O-ethyl 3-hydroxypiperidine-1,4-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO5/c1-5-18-11(16)9-6-7-14(8-10(9)15)12(17)19-13(2,3)4/h9-10,15H,5-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKHBRSJRXLGZJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(CC1O)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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